molecular formula C8H8F3N3O2 B2356903 N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine CAS No. 813425-49-9

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2356903
CAS No.: 813425-49-9
M. Wt: 235.166
InChI Key: CJDOYGOANMFTGB-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-amino-3-(trifluoromethyl)pyridine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

  • 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
  • 3-bromo-N,N-dimethyl-5-nitropyridin-2-amine

Comparison: N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-13(2)7-6(8(9,10)11)3-5(4-12-7)14(15)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDOYGOANMFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324837
Record name N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

813425-49-9
Record name N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one was treated with thionyl chloride and then the resulting 2-chloro-5-nitro-3-(trifluoromethyl)pyridine was treated with dimethylamine to obtain N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine.
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